molecular formula C19H24O2 B1204644 Androsta-4,6-diene-3,17-dione CAS No. 633-34-1

Androsta-4,6-diene-3,17-dione

Cat. No. B1204644
CAS RN: 633-34-1
M. Wt: 284.4 g/mol
InChI Key: YEWSFUFGMDJFFG-QAGGRKNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androsta-1,4-diene-3,17-dione (also known as androstadienedione, ADD) is an analytical reference standard categorized as an anabolic androgenic steroid . It is a precursor in the synthesis of boldenone and has been used to enhance athletic performance . It is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA) .


Synthesis Analysis

The synthesis of Androsta-4,6-diene-3,17-dione involves microbial biotransformation processes. It is produced by the selective microbial side chain cleavage of sterols . The catabolic diversion elements and the genetic overexpression tools offer new ideas for the development of M. neoaurum cell factory for directed biotransformation for C19- and C22-steroidal drug intermediates from phytosterol .


Molecular Structure Analysis

The molecular formula of Androsta-4,6-diene-3,17-dione is C19H26O2 . It has a molar mass of 286.41 g/mol .


Chemical Reactions Analysis

Microbial dehydrogenation involving C-1,2 positions is one of the most important reactions of the steroid biotransformation . This reaction is prevalent among different bacterial and fungal isolates under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Androsta-4,6-diene-3,17-dione include a density of 1.11±0.1 g/cm3 (predicted) at 20°C and 760 Torr . Its melting point is 173–174 °C (343–345 °F) .

Scientific Research Applications

Chemical Synthesis

Androsta-4,6-diene-3,17-dione serves as a critical intermediate in various chemical synthesis processes. Notably, it has been utilized in the synthesis of 7α-hydroxyandrost-4-ene-3,17-dione, a compound of interest in steroid chemistry (Hossain, Kirk, & Mitra, 1976). Additionally, methods for effective dehydration of 9α-hydroxyandrost-4-ene-3,17-dione in organic solvents have been developed, leading to the formation of androsta-4,9(11)-diene-3,17-dione, showcasing its versatility in organic synthesis (Savinova, Kazantsev, Huy, & Lukashev, 2017).

Metabolism Studies

Research has also focused on the metabolism of androsta-4,6-diene-3,17-dione derivatives. For instance, the urinary metabolism of the aromatase inhibitor androsta-1,4,6-triene-3,17-dione, closely related to androsta-4,6-diene-3,17-dione, has been extensively investigated (Parr et al., 2009).

Bioconversion and Biotransformation

The bioconversion and biotransformation capabilities of androsta-4,6-diene-3,17-dione have been explored. Studies show that green algae like T76 Scenedesmus quadricauda can biotransform exogenous androsta-4,6-diene-3,17-dione, leading to various bioproducts, indicating its utility in biotechnological applications (DellaGreca, Previtera, Fiorentino, Pinto, & Pollio, 1996).

Steroid Production and Modification

Research has also focused on the use of androsta-4,6-diene-3,17-dione in the production and modification of steroids. A process for the biotransformation of androsta-4-ene-3,17-dione to androsta-4,6-diene-3,17-dione highlights its potential in steroid manufacturing (Prakash & Bajaj, 2017). Additionally, its role in the modification of the non-core metabolic pathway of steroids in Mycolicibacterium and its application in C-19 steroid production has been a significant area of research (Zhang, Xiao, Pan, & Zhou, 2023).

Novel Analogs Development

The development of novel analogs of androsta-4,6-diene-3,17-dione has also been researched. For instance, the synthesis of 4-amino-4,6-androstadiene-3,17-dione, an analog of formestane used in breast cancer therapy, represents the exploration of androsta-4,6-diene-3,17-dione derivatives in medicinal chemistry (Sharma, Zheng, Joshua, Abrams, & McEwan, 2008).

Safety And Hazards

Androsta-4,6-diene-3,17-dione is possibly unsafe. It’s been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer . It is advised not to breathe dust, avoid contact during pregnancy/while nursing, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of Androsta-4,6-diene-3,17-dione research involve rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion . This offers new ideas for the development of M. neoaurum cell factory for directed biotransformation for C19- and C22-steroidal drug intermediates from phytosterol .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-16H,5-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWSFUFGMDJFFG-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979385
Record name Androsta-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-4,6-diene-3,17-dione

CAS RN

633-34-1
Record name Androsta-4,6-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Androstadiene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEHYDROANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RS0NIL39S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androsta-4,6-diene-3,17-dione
Reactant of Route 2
Androsta-4,6-diene-3,17-dione
Reactant of Route 3
Androsta-4,6-diene-3,17-dione
Reactant of Route 4
Androsta-4,6-diene-3,17-dione
Reactant of Route 5
Androsta-4,6-diene-3,17-dione
Reactant of Route 6
Androsta-4,6-diene-3,17-dione

Citations

For This Compound
130
Citations
M Numazawa, M Oshibe, S Yamaguchi - Steroids, 1997 - Elsevier
Two series of 6-alkylandrosta-4,6-diene-3,17-diones (5) and their 1,4,6-triene analogs 6 were synthesized as aromatase inhibitors to gain insight into the structure-activity relationship …
Number of citations: 25 www.sciencedirect.com
MK Parr, G Fußhöller, N Schlörer… - … Journal Devoted to …, 2009 - Wiley Online Library
The urinary metabolism of the irreversible aromatase inhibitor androsta‐1,4,6‐triene‐3,17‐dione was investigated. It is mainly excreted unchanged and as its 17β‐hydroxy analogue. …
G Kruger - The Journal of Organic Chemistry, 1968 - ACS Publications
Base treatment of A4'6-3-keto steroids 1 and 2 in dimethyl sulfoxide followed by acidification of the basic mixtures with aqueous acetic acid affordsprecipitates which are considered to …
Number of citations: 16 pubs.acs.org
S Ebrahimian, HH Chen, RW Brueggemeier - Steroids, 1993 - Elsevier
Several 7α-thiosubstituted derivatives of androstenedione have demonstrated effective inhibition of aromatase, the cytochrome P450 enzyme complex responsible for the biosynthesis …
Number of citations: 17 www.sciencedirect.com
M Numazawa, M Nagaoka, W Handa, Y Ogawa… - The Journal of Steroid …, 2007 - Elsevier
To gain insight into the mechanistic features for aromatase inactivation by the typical suicide substrates, androsta-1,4-diene-3,17-dione (ADD, 1) and its 6-ene derivative 2, we …
Number of citations: 13 www.sciencedirect.com
WH Kwok, GNW Leung, TSM Wan, P Curl… - The Journal of Steroid …, 2015 - Elsevier
Androsta-1,4,6-triene-3,17-dione (ATD) is an irreversible steroidal aromatase inhibitor and is marketed as a supplement. It has been reported to effectively reduce estrogen biosynthesis …
Number of citations: 16 www.sciencedirect.com
M Numazawa, S Yamaguchi - Steroids, 1999 - Elsevier
A series of 6α- and 6β-phenylaliphatic-substituted androsta-1,4-diene-3,17-diones [9b-f and 10b-f; (CH 2 ) n Ph, n = 1–5] and their 4,6-diene and 1,4,6-triene analogs (11b-f and 12b-f) …
Number of citations: 32 www.sciencedirect.com
A Panzeri, G Ornati, E di Salle… - Journal of enzyme …, 1990 - Taylor & Francis
According to a proposed aromatisation mechanism by which estrogens are biosynthesized from androgens, the novel steroid androsta-4,6,8(9)-triene-3,17-dione (FCE 24918) should …
Number of citations: 4 www.tandfonline.com
MGB Drew, J Mann, B Pietrzak - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The novel steroid 4-chloromercurioandrosta-4,6-diene-3,17-dione (2) was obtained as a major side-product during conversions of 6βbromoandrost-4-ene-3,17-dione (1b) into its 6β-…
Number of citations: 4 pubs.rsc.org
AMM Hossain, DN Kirk, G Mitra - Steroids, 1976 - Elsevier
The first convenient chemical synthesis of 7α-hydroxyandrost-4-ene-3,17-dione is reported. Androsta-4,6-diene-3,17-dione was converted into its 6α,7α-epoxy-derivative; reduction of …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.